

A Comparative Guide to 3-Cyanoquinoline-Based Kinase Inhibitors and Established Therapeutics

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Compound of Interest

Compound Name: 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

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Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized modern medicine by providing targeted therapeutic options. Quinoline scaffolds have emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors based on the 3-cyanoquinoline scaffold, benchmarked against established, clinically approved kinase inhibitors.

Due to the limited availability of public data on the specific compound **3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline**, this guide will focus on its close structural analogs within the 3-cyanoquinoline class. These analogs share the core pharmacophore and provide valuable insights into the potential efficacy and target profile of this compound family. The comparison will focus on two key receptor tyrosine kinases frequently targeted by quinoline-based inhibitors: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Comparison of Kinase Inhibitory Activity

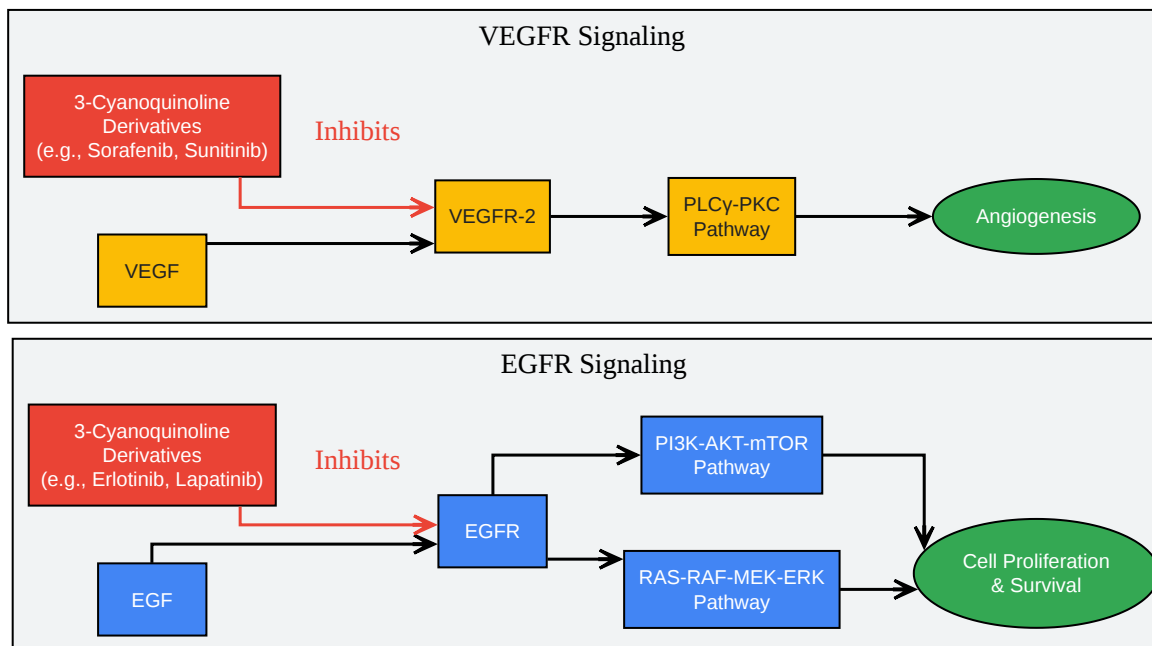
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 3-cyanoquinoline derivatives and several FDA-approved kinase inhibitors against EGFR and VEGFR-2. Lower IC₅₀ values indicate greater potency.

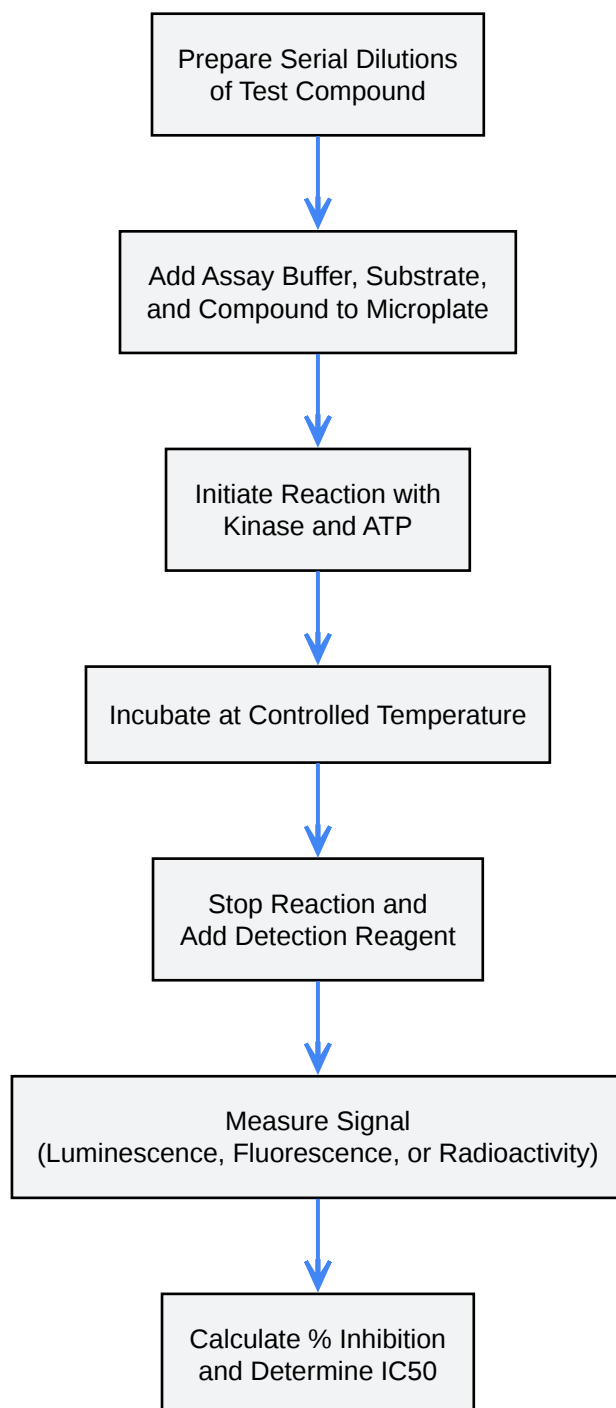
Compound/Drug	Target Kinase	IC50 (nM)	Notes
Representative 3-Cyanoquinoline Analogs	Data for close structural analogs of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline.		
4-Anilino-3-cyanoquinoline Derivative 1	EGFR	7.5	A potent inhibitor of EGFR kinase.[1]
4-Anilino-3-cyanoquinoline Derivative 2	EGFR	31.8	Demonstrates significant EGFR inhibitory activity.[1]
7-alkoxy-4-phenylamino-3-quinolinecarbonitrile	Src/Abl	-	Reported as a dual inhibitor of Src and Abl kinases, highlighting the diverse targeting potential of this scaffold.[2]
Established Kinase Inhibitors			
Erlotinib	EGFR	2	A well-established first-generation EGFR inhibitor.[3][4]
VEGFR-2	124,700	Primarily targets EGFR with weak activity against VEGFR-2.[3]	
Lapatinib	EGFR	10.2	A dual inhibitor of EGFR and HER2.[5][6]
HER2	9.8	[5][6]	

Neratinib	EGFR	92	An irreversible pan-HER inhibitor.[7]
HER2	59	[7]	
Sorafenib	VEGFR-2	90	A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[1][8]
EGFR	>10,000	Weak activity against EGFR.[1]	
Sunitinib	VEGFR-2	80	A multi-targeted receptor tyrosine kinase inhibitor.[9]
PDGFR β	2	[9]	
Vandetanib	VEGFR-2	40	A potent inhibitor of VEGFR-2, also targeting EGFR and RET.[10][11][12][13]
EGFR	500	[10][11][12][13]	

Signaling Pathways

The EGFR and VEGFR signaling pathways are critical for cell proliferation, survival, and angiogenesis. Kinase inhibitors disrupt these pathways by blocking the ATP-binding site of the kinase domain, thereby preventing downstream signaling cascades.





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References

- 1. oncology-central.com [oncology-central.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Neratinib | EGFR | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
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